molecular formula C5H11NO2 B1600746 2-methoxy-N,N-dimethylacetamide CAS No. 4128-76-1

2-methoxy-N,N-dimethylacetamide

Cat. No. B1600746
CAS RN: 4128-76-1
M. Wt: 117.15 g/mol
InChI Key: DZLUPKIRNOCKJB-UHFFFAOYSA-N
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Description

2-Methoxy-N,N-dimethylacetamide (2-MDA) is a chemical compound that has been studied for its potential applications in science and in the laboratory. It is an organic compound with a molecular weight of 135.16 g/mol, and is composed of carbon, hydrogen, nitrogen, and oxygen atoms. 2-MDA is a colorless liquid at room temperature and has a low boiling point of about 118°C.

Scientific Research Applications

Metformin and Vascular Endothelium Protection

Metformin, a synthetic dimethyl biguanide, is primarily known for its antihyperglycemic properties but also has protective effects on the vascular endothelium. Research has shown that metformin's vascular protective actions are thought to be secondary to its antihyperglycaemic effects, mediated via activation of AMP kinase and subsequent inhibition of hepatic gluconeogenesis. This implies a direct protective action on the vascular endothelium beyond its use in managing diabetes (Triggle & Ding, 2017).

Metformin as a Potential Antiaging Molecule

Metformin has shown promise beyond its role in diabetes management, with studies suggesting its potential as an antiaging molecule. It has demonstrated cardio- and nephro-protection, as well as antiproliferative, antifibrotic, and antioxidant effects. Emerging evidence supports the hypothesis that metformin can exhibit immune-modulatory features, potentially contributing to antiaging and anticancer properties (Ursini et al., 2018).

Environmental Applications of Dimethyl Derivatives

Research on acetamide, formamide, and their mono and dimethyl derivatives provides insights into their biological and environmental effects. This includes an update on their toxicology, indicating their commercial importance and the significant information generated about the biological consequences of exposure (Kennedy, 2001).

Non-toxic Solvents for Membrane Preparation

In the context of sustainable chemistry, the replacement of toxic solvents like N,N-dimethylacetamide (DMA) in membrane preparation with non-toxic alternatives is an active research area. The review by Figoli et al. (2014) discusses the steps towards using safer solvents in membrane technology, highlighting the potential of supercritical CO2 and ionic liquids as benign solvents. This research is crucial for reducing environmental impact and increasing the sustainability of membrane processes (Figoli et al., 2014).

Biochemical Analysis

Biochemical Properties

2-Methoxy-N,N-dimethylacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For instance, it may inhibit or activate enzymes, resulting in altered biochemical pathways . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . At high doses, toxic or adverse effects may occur, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites, leading to changes in cellular metabolism. The compound’s involvement in these pathways underscores its significance in biochemical research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within different cellular compartments, affecting its overall biochemical activity.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with other biomolecules and its overall biochemical effects.

properties

IUPAC Name

2-methoxy-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-6(2)5(7)4-8-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLUPKIRNOCKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456041
Record name Acetamide, 2-methoxy-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4128-76-1
Record name Acetamide, 2-methoxy-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-N,N-dimethylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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